molecular formula C18H18ClIN2O4 B14915033 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

Cat. No.: B14915033
M. Wt: 488.7 g/mol
InChI Key: KXWWOCAEYRLZKK-ZVBGSRNCSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an ethoxy-hydroxy-iodophenyl group, and an acetohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the phenoxyacetohydrazide: This step involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then converted to its hydrazide derivative using hydrazine hydrate.

    Condensation reaction: The phenoxyacetohydrazide is then reacted with 3-ethoxy-2-hydroxy-5-iodobenzaldehyde under acidic or basic conditions to form the final product, 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound’s reactivity can be harnessed for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazide group suggests potential interactions with carbonyl-containing biomolecules, leading to the formation of hydrazones or other derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H18ClIN2O4

Molecular Weight

488.7 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18ClIN2O4/c1-3-25-16-8-13(20)7-12(18(16)24)9-21-22-17(23)10-26-14-4-5-15(19)11(2)6-14/h4-9,24H,3,10H2,1-2H3,(H,22,23)/b21-9+

InChI Key

KXWWOCAEYRLZKK-ZVBGSRNCSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC(=C(C=C2)Cl)C)I

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC(=C(C=C2)Cl)C)I

Origin of Product

United States

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